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molecular formula C14H18N2O2 B3044448 4H-3,1-Benzoxazin-4-one, 2-(butylamino)-5-ethyl- CAS No. 100075-74-9

4H-3,1-Benzoxazin-4-one, 2-(butylamino)-5-ethyl-

Cat. No. B3044448
M. Wt: 246.3 g/mol
InChI Key: UGHLTSKWAQQNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04657893

Procedure details

A standard solution of n-butylamine was prepared by adding 0.5 ml of n-butylamine to a 10 ml volumetric flask containing 10 ml dry methylene chloride. The n-butylamine solution (0.85 ml) was then added to 2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one (150 mg), prepared as described in Preparation VII above, in 21 mg of dry methylene chloride, and the mixture was stirred for 20 minutes. Analysis by TLC (20% ethyl acetate in toluene) indicated that the reaction was complete. The methylene chloride was then removed under reduced pressure and the remaining residue chromatographed over silica gel (10% ethyl acetate in toluene, flash column chromatography). All product fractions were combined and evaporated to give a solid that was recrystallized from pentane, yielding 40 mg of 2-n-butylamino-5-ethyl-4H-3,1-benzoxazin-4-one, m.p. 136°-137° C., IR, 330, 1725-1740 (broad), 1635, 1590, 1570 cm-1); 'H NMR(delta CDCl3): 1.0 (t, 3H, CH 3); 1.3 (t, 3H, CH3); 1.5 (m, 4H, CH2CH2); 3.2 (q, 2H, PhCH2); 3.4 (q, 2H, CH2NH); 4.8 (broad, s, 1H, NH); 6.9-7.6 (m, 3H, ArH).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one
Quantity
150 mg
Type
reactant
Reaction Step Two
[Compound]
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21 mg
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[N:6]1([C:15]2[O:20][C:19](=[O:21])[C:18]3[C:22]([CH2:26][CH3:27])=[CH:23][CH:24]=[CH:25][C:17]=3[N:16]=2)[C:10]2C=C[CH:13]=[CH:14][C:9]=2N=N1.C(OCC)(=O)C>C(Cl)Cl.C1(C)C=CC=CC=1>[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[CH2:10]([NH:6][C:15]1[O:20][C:19](=[O:21])[C:18]2[C:22]([CH2:26][CH3:27])=[CH:23][CH:24]=[CH:25][C:17]=2[N:16]=1)[CH2:9][CH2:14][CH3:13]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(CCC)N
Step Two
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(CCC)N
Name
2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one
Quantity
150 mg
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)C2=NC1=C(C(O2)=O)C(=CC=C1)CC
Step Three
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21 mg
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The methylene chloride was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining residue chromatographed over silica gel (10% ethyl acetate in toluene, flash column chromatography)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
that was recrystallized from pentane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCC)N
Name
Type
product
Smiles
C(CCC)NC1=NC2=C(C(O1)=O)C(=CC=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04657893

Procedure details

A standard solution of n-butylamine was prepared by adding 0.5 ml of n-butylamine to a 10 ml volumetric flask containing 10 ml dry methylene chloride. The n-butylamine solution (0.85 ml) was then added to 2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one (150 mg), prepared as described in Preparation VII above, in 21 mg of dry methylene chloride, and the mixture was stirred for 20 minutes. Analysis by TLC (20% ethyl acetate in toluene) indicated that the reaction was complete. The methylene chloride was then removed under reduced pressure and the remaining residue chromatographed over silica gel (10% ethyl acetate in toluene, flash column chromatography). All product fractions were combined and evaporated to give a solid that was recrystallized from pentane, yielding 40 mg of 2-n-butylamino-5-ethyl-4H-3,1-benzoxazin-4-one, m.p. 136°-137° C., IR, 330, 1725-1740 (broad), 1635, 1590, 1570 cm-1); 'H NMR(delta CDCl3): 1.0 (t, 3H, CH 3); 1.3 (t, 3H, CH3); 1.5 (m, 4H, CH2CH2); 3.2 (q, 2H, PhCH2); 3.4 (q, 2H, CH2NH); 4.8 (broad, s, 1H, NH); 6.9-7.6 (m, 3H, ArH).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one
Quantity
150 mg
Type
reactant
Reaction Step Two
[Compound]
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21 mg
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[N:6]1([C:15]2[O:20][C:19](=[O:21])[C:18]3[C:22]([CH2:26][CH3:27])=[CH:23][CH:24]=[CH:25][C:17]=3[N:16]=2)[C:10]2C=C[CH:13]=[CH:14][C:9]=2N=N1.C(OCC)(=O)C>C(Cl)Cl.C1(C)C=CC=CC=1>[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[CH2:10]([NH:6][C:15]1[O:20][C:19](=[O:21])[C:18]2[C:22]([CH2:26][CH3:27])=[CH:23][CH:24]=[CH:25][C:17]=2[N:16]=1)[CH2:9][CH2:14][CH3:13]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(CCC)N
Step Two
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(CCC)N
Name
2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one
Quantity
150 mg
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)C2=NC1=C(C(O2)=O)C(=CC=C1)CC
Step Three
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21 mg
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The methylene chloride was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining residue chromatographed over silica gel (10% ethyl acetate in toluene, flash column chromatography)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
that was recrystallized from pentane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCC)N
Name
Type
product
Smiles
C(CCC)NC1=NC2=C(C(O1)=O)C(=CC=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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